molecular formula C25H24N6O2S B12028336 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Katalognummer: B12028336
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: BGPCYNMFVRNEIP-OVVQPSECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide belongs to the 1,2,4-triazole-3-thiol acetohydrazide class, characterized by a sulfanyl-linked triazole core and a hydrazide moiety. Key structural features include:

  • Triazole ring substitutions: A 4-methylphenyl group at position 4 and a 4-methoxyphenyl group at position 3.
  • Hydrazide moiety: An (E)-configured pyridin-4-yl ethylidene group.

Eigenschaften

Molekularformel

C25H24N6O2S

Molekulargewicht

472.6 g/mol

IUPAC-Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C25H24N6O2S/c1-17-4-8-21(9-5-17)31-24(20-6-10-22(33-3)11-7-20)29-30-25(31)34-16-23(32)28-27-18(2)19-12-14-26-15-13-19/h4-15H,16H2,1-3H3,(H,28,32)/b27-18+

InChI-Schlüssel

BGPCYNMFVRNEIP-OVVQPSECSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=NC=C3)C4=CC=C(C=C4)OC

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=NC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the 1,2,4-Triazole Core

The triazole ring is constructed via cyclization of thiosemicarbazide intermediates. A one-pot, two-step method developed by Abacı et al. involves:

  • Formation of thiosemicarbazides : Reacting 4-methoxyphenyl hydrazide with 4-methylphenyl isothiocyanate in ethanol under reflux (6–8 hours) yields the intermediate 1-(4-methoxyphenyl)-2-(4-methylphenyl)thiosemicarbazide .

  • Cyclization to triazole-thiones : Refluxing the intermediate in 4N NaOH (4–6 hours) induces intramolecular cyclization, producing 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol . This method achieves yields of 70–85% and reduces solvent waste compared to traditional approaches.

Condensation with Pyridin-4-yl Aldehyde

The final hydrazone is formed via Schiff base condensation:

  • Reaction conditions : The hydrazide intermediate is refluxed with pyridine-4-carbaldehyde in absolute ethanol containing glacial acetic acid (catalytic) for 6–8 hours.

  • Crystallization : The product is purified via recrystallization from ethanol, achieving a yield of 60–72%.

Optimization Strategies

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 100 W) reduces reaction times by 50% for cyclization and alkylation steps, enhancing yields to 80–90%. For example, triazole-thione formation completes in 2 hours under ultrasound vs. 6 hours conventionally.

Solvent and Catalyst Screening

ParameterTraditional MethodOptimized Method
SolventEthanol/WaterMethanol
CatalystNoneKOH (0.1 equiv)
Reaction Time6 hours3 hours
Yield70%88%

Mechanistic Insights

  • Cyclization : The NaOH-mediated cyclization proceeds via deprotonation of the thiosemicarbazide’s -SH group, followed by nucleophilic attack on the adjacent carbonyl carbon, forming the triazole ring.

  • Schiff Base Formation : The acetic acid catalyst protonates the aldehyde’s carbonyl oxygen, facilitating nucleophilic attack by the hydrazide’s -NH2 group.

Characterization and Validation

  • Spectroscopic Analysis :

    • IR : Absorption at 1680 cm⁻¹ confirms the C=O stretch of the hydrazide.

    • ¹H NMR : A singlet at δ 3.85 ppm integrates to the methoxy group’s protons.

  • Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity.

Comparative Analysis of Methods

MethodYield (%)Time (hours)Cost Efficiency
Conventional70–7812–14Moderate
Ultrasound80–906–8High
One-Pot8510High

Challenges and Solutions

  • Low Hydrazone Yields : Attributed to steric hindrance from the pyridinyl group. Using excess aldehyde (1.5 equiv) improves yields to 72%.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazide .

Analyse Chemischer Reaktionen

    Reactivity: The compound may undergo various reactions

    Common Reagents and Conditions:

    Major Products:

  • Wissenschaftliche Forschungsanwendungen

      Biology and Medicine:

  • Wirkmechanismus

    • Unfortunately, specific information on its mechanism of action is scarce. Researchers would need to explore its interactions with cellular targets, pathways, and potential biological effects.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structural Analogs

    Substituent Variations and Electronic Effects

    The target compound’s triazole and hydrazide substituents differentiate it from analogs (Table 1). Notable comparisons include:

    Table 1. Structural and Electronic Comparison
    Compound (Source) Triazole Substituents Hydrazide Substituent Key Electronic Properties
    Target Compound 4-(4-MePh), 5-(4-MeOPh) (E)-Pyridin-4-yl ethylidene Electron-donating (MeO, MePh)
    ZE-4b () 4-Ethyl, 5-(Pyridin-2-yl) (E)-Phenyl Moderate electron-withdrawing (pyridine)
    Compound 5-(4-ClPh), 4-Ph (E)-Pyridin-4-yl Electron-withdrawing (Cl)
    (303102-59-2) 4-Ethyl, 5-(4-MeOPh) (E)-3-Fluorophenyl Mixed (MeO donor, F withdrawer)
    • Electron-donating groups (e.g., 4-MeOPh in the target) enhance solubility and may improve binding affinity compared to electron-withdrawing groups (e.g., 4-ClPh in ), which can increase metabolic stability but reduce solubility .
    • The pyridin-4-yl group in the hydrazide moiety (target and ) may facilitate interactions with metal ions or aromatic residues in enzymes, unlike phenyl or fluorophenyl substituents .

    Physicochemical Properties and Bioactivity

    While empirical data (e.g., IC₅₀) for the target compound is unavailable in the provided evidence, QSAR principles and similarity metrics suggest:

    • Lipophilicity (LogP) : The 4-MeOPh and 4-MePh groups likely lower LogP compared to chloro- or fluorophenyl analogs, improving aqueous solubility .
    • Tanimoto Similarity : Structural analogs with pyridinyl hydrazide moieties (e.g., ) may share bioactivity profiles, as seen in studies where >70% similarity correlates with comparable target interactions .
    • Molecular Networking : Cosine scores from mass spectrometry () could cluster the target with triazole-thiol derivatives, aiding dereplication efforts.

    Biologische Aktivität

    The compound 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. The structure incorporates a triazole ring, which is often associated with diverse biological functions, including antimicrobial and anticancer properties.

    Chemical Structure and Properties

    The molecular formula of the compound is C22H24N6O2SC_{22}H_{24}N_6O_2S, with a molecular weight of approximately 440.53 g/mol. The compound features a triazole moiety linked to a pyridine group through an ethylidene bridge and an acetohydrazide functional group. The presence of methoxy and methyl substituents on the aromatic rings further enhances its potential biological activity.

    Antimicrobial Activity

    Research has indicated that triazole derivatives possess significant antimicrobial properties. The target of many azole compounds is the enzyme cytochrome P450 , which plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and ultimately results in fungal cell death.

    Table 1 summarizes some studies on related triazole compounds and their antimicrobial efficacy:

    Compound NameStructure FeaturesBiological Activity
    FluconazoleTriazole ringAntifungal activity against various fungi
    ItraconazoleTriazole ringBroad-spectrum antifungal activity
    VoriconazoleTriazole ringEffective against resistant fungal strains

    The compound has shown promising results in preliminary studies against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Its structural similarity to known triazoles suggests it may exhibit comparable antimicrobial effects.

    Anticancer Activity

    Triazole derivatives have also been studied for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

    A recent study highlighted that certain triazole derivatives demonstrated significant cytotoxicity against cancer cell lines such as SK-MEL-2 (melanoma) and MCF-7 (breast cancer). The proposed mechanisms include:

    • Induction of apoptosis
    • Inhibition of angiogenesis
    • Disruption of cell cycle progression

    Case Studies

    • Study on Antimicrobial Properties
      • Researchers synthesized various triazole derivatives and tested their efficacy against common pathogens. The compound exhibited moderate to strong activity against Candida albicans and Klebsiella pneumoniae , indicating its potential as an antifungal agent.
    • Cytotoxicity Assays
      • In vitro assays were conducted using human cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate.

    Q & A

    Q. Critical Conditions :

    • Solvents: DMSO, ethanol, or DMF for solubility and reactivity .
    • Catalysts: Acetic acid for Schiff base formation; NaOH for deprotonation .
    • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

    How is the structural integrity and purity of the compound validated in academic research?

    Q. Basic Research Focus

    • Spectroscopic Techniques :
      • NMR : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm) .
      • IR : C=N stretching (~1600 cm⁻¹) and S-H absence (~2550 cm⁻¹) to verify cyclization .
    • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
    • Crystallography : Single-crystal X-ray diffraction (SHELXL) for absolute configuration determination, particularly for resolving tautomerism in triazole rings .

    What initial biological screening approaches are recommended for assessing its bioactivity?

    Q. Basic Research Focus

    • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

    Q. Key Metrics :

    Assay TypeTargetPositive ControlReference
    AntimicrobialGram-positive bacteriaCiprofloxacin
    AnticancerHeLa cellsDoxorubicin

    How can researchers resolve contradictory data in the compound’s biological activity profiles across assays?

    Q. Advanced Research Focus

    • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (pH, serum concentration) to minimize variability .
    • Mechanistic Profiling : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .
    • Metabolic Stability : Assess liver microsome degradation to rule out false negatives due to rapid clearance .

    What advanced computational methods model the compound’s interactions with biological targets?

    Q. Advanced Research Focus

    • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., COX-2) .
    • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
    • QSAR : CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .

    What strategies analyze crystallographic data for this compound, especially with twinned crystals?

    Q. Advanced Research Focus

    • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning .
    • Refinement : SHELXL integration of twin laws (e.g., two-domain pseudo-merohedral twinning) and HKLF5 format for intensity deconvolution .
    • Validation : Rint < 5% and ADP analysis to confirm anisotropic displacement .

    How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

    Q. Advanced Research Focus

    • Systematic Substitution :

      • Triazole Ring : Replace 4-methylphenyl with fluorophenyl to enhance lipophilicity (clogP ↑ 0.5) .
      • Hydrazone Moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential .
    • Bioactivity Correlation :

      DerivativeSubstituentIC₅₀ (HeLa)logP
      A4-Fluorophenyl12 µM3.2
      B4-Nitrophenyl8 µM2.8
      Data from .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.